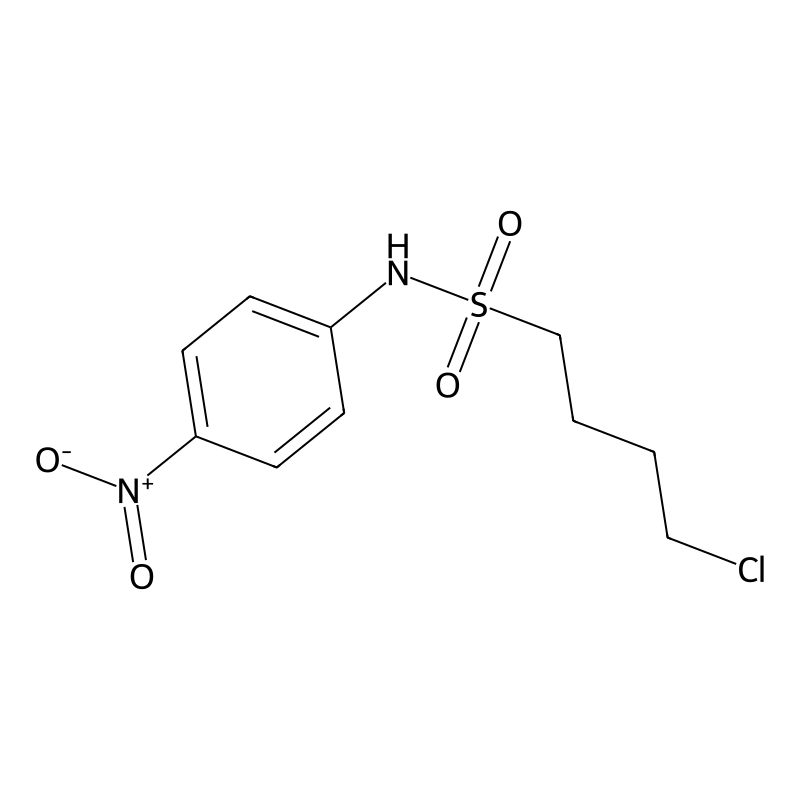

4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide is an organic compound with the molecular formula . This compound features a chloro group, a nitrophenyl group, and a sulfonamide group attached to a butane chain. Its structural complexity allows for diverse chemical reactivity and potential biological activity, making it a subject of interest in both chemistry and medicinal research .

- Substitution Reactions: The chloro group can be replaced by various nucleophiles under suitable conditions.

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

- Oxidation Reactions: The sulfonamide group may be oxidized to form sulfonic acids.

Common Reagents and Conditions- Substitution: Nucleophiles like amines or thiols in the presence of a base.

- Reduction: Hydrogen gas with a palladium catalyst.

- Oxidation: Oxidizing agents such as potassium permanganate can be employed.

Major Products Formed- Substitution: Various substituted derivatives depending on the nucleophile used.

- Reduction: Formation of 4-chloro-N-(4-aminophenyl)butane-1-sulfonamide.

- Oxidation: Corresponding sulfonic acids.

- Substitution: Various substituted derivatives depending on the nucleophile used.

- Reduction: Formation of 4-chloro-N-(4-aminophenyl)butane-1-sulfonamide.

- Oxidation: Corresponding sulfonic acids.

The biological activity of 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide has been explored primarily for its potential antimicrobial properties. The sulfonamide group can mimic the structure of p-aminobenzoic acid, which is crucial for bacterial folic acid synthesis. By inhibiting enzymes involved in this pathway, the compound may exert antibacterial effects, making it a candidate for further medicinal exploration .

The synthesis of 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide typically involves:

- Reaction of 4-nitroaniline with 4-chlorobutyryl chloride in the presence of a base such as pyridine to form an intermediate.

- Treatment with sulfonamide, resulting in the final product.

Industrial production may utilize continuous flow reactors and optimized conditions to enhance yield and efficiency .

4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide has several applications:

- In Chemistry: It serves as a building block for synthesizing more complex molecules.

- In Biology: Investigated for its potential antimicrobial properties.

- In Medicine: Explored for therapeutic effects against bacterial infections.

- In Industry: Used in producing specialty chemicals and intermediates .

Research into the interactions of 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide focuses on its mechanism of action against bacterial targets. Studies suggest that its sulfonamide moiety can inhibit bacterial enzymes involved in folic acid synthesis, leading to its potential use as an antibacterial agent. Further studies are needed to elucidate specific molecular targets and pathways involved in its biological activity .

Similar Compounds

Several compounds share structural features with 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide:

- 4-chloro-N-(4-nitrophenyl)butanamide

- 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide

- 3-chloro-N-(4-nitrophenyl)methylbutane-1-sulfonamide

Uniqueness

The uniqueness of 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide lies in its combination of both sulfonamide and nitrophenyl groups. This combination confers distinct chemical properties and potential bioactivity that differentiate it from similar compounds. Its ability to participate in various

International Union of Pure and Applied Chemistry Nomenclature

The International Union of Pure and Applied Chemistry name for this compound is 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide [1] [2]. This nomenclature follows the systematic naming conventions established by the International Union of Pure and Applied Chemistry for sulfonamide compounds, where the longest carbon chain serves as the parent structure (butane), with positional numbering indicating the location of the chlorine substituent at the 4-position and the sulfonamide functional group at the 1-position [1] [2].

The compound belongs to the class of arylsulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO₂NH-) attached to an aromatic ring system [3]. The systematic name reflects the structural features: a four-carbon alkyl chain (butane) bearing a chlorine atom at the terminal position, connected to a sulfonamide group that is substituted with a 4-nitrophenyl moiety [1] [2].

Chemical Abstracts Service Registry Number Analysis

The Chemical Abstracts Service Registry Number for 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide is 91817-78-6 [1] [2] [4]. This unique identifier was assigned by the Chemical Abstracts Service to ensure unambiguous identification of this specific chemical compound in scientific literature and databases [1] [2].

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 91817-78-6 [1] [2] |

| Molecular Formula | C₁₀H₁₃ClN₂O₄S [1] [2] |

| Molecular Weight | 292.739 g/mol [1] [2] |

| Exact Mass | 292.028 g/mol [1] |

The Chemical Abstracts Service registry entry provides essential molecular data that confirms the compound's identity and distinguishes it from structural isomers or related compounds [1] [2].

Structural Analogs in Sulfonamide Family

The 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide belongs to the broader family of N-arylsulfonamides, which are characterized by a sulfonamide functional group attached to an aromatic ring system [3] [5]. These compounds share fundamental structural features while exhibiting diverse biological and chemical properties [3] [5].

Structural Classification:

The compound fits within the sulfonamide family classification as follows [3] [5]:

- Primary class: Sulfonamides (containing -SO₂NH- functional group)

- Subclass: N-Arylsulfonamides (sulfonamide nitrogen bonded to aromatic ring)

- Specific type: Alkylsulfonamides with halogen and nitro substituents

Key Structural Analogs:

| Analog | Structural Modification | Chemical Abstracts Service Number |

|---|---|---|

| 4-chloro-N-(4-hydroxyphenyl)butane-1-sulfonamide | Hydroxyl group replacing nitro group | Not specified |

| N-(4-nitrophenyl)methanesulfonamide | Methyl group replacing chlorobutyl chain | 5825-62-7 [6] |

| N-(4-nitrophenyl)prop-2-ene-1-sulfonamide | Propenyl group replacing chlorobutyl chain | 85723517 [7] |

Relationship to Pharmaceutical Sulfonamides:

The compound shares the fundamental sulfonamide pharmacophore with established pharmaceutical agents [3] [5]. The sulfonamide functional group (-SO₂NH-) is present in numerous therapeutic compounds, including antibacterial agents, diuretics, and antidiabetic medications [5] [8]. The structural relationship demonstrates how modifications to the alkyl chain and aromatic substituents can potentially alter biological activity while maintaining the core sulfonamide functionality [3] [5].

Mechanistic Similarities:

Like other sulfonamides, this compound contains the essential structural features that enable interaction with biological targets through the sulfonamide group [3] [5]. The presence of the electron-withdrawing nitro group and the halogenated alkyl chain provides additional sites for molecular interactions, distinguishing it from simpler sulfonamide analogs [3] [5].

Nucleophilic Substitution Reactions

The synthesis of 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide via nucleophilic substitution represents one of the most versatile and widely employed methodologies in contemporary organic synthesis . This approach typically involves the reaction of 4-chlorobutane-1-sulfonyl chloride with 4-nitroaniline under controlled conditions, where the amine acts as a nucleophile attacking the electrophilic sulfur center.

The nucleophilic substitution mechanism proceeds through a direct displacement reaction, where the chloride leaving group is substituted by the nitrogen atom of 4-nitroaniline [3]. The reaction is facilitated by the use of base catalysts such as triethylamine or pyridine, which serve to neutralize the hydrochloric acid formed during the reaction and activate the amine nucleophile . Optimal reaction conditions typically include temperatures ranging from 0-25°C, with reaction times of 2-6 hours yielding products in the range of 75-90% .

The electrophilic nature of the sulfonyl chloride group is enhanced by the electron-withdrawing effects of both the chlorine atom and the sulfone functionality . This electronic configuration creates a highly reactive electrophilic center that readily undergoes nucleophilic attack. The reaction kinetics are significantly influenced by the electronic properties of the substituted aniline, with electron-withdrawing groups such as the nitro group reducing the nucleophilicity of the amine and consequently requiring more forcing conditions or longer reaction times .

Process optimization studies have demonstrated that solvent selection plays a critical role in reaction efficiency [7]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide optimal solvation for both the nucleophile and the electrophile, leading to enhanced reaction rates and improved yields [8]. The use of dichloromethane as a reaction medium, while providing good solubility for organic substrates, often results in lower yields due to insufficient solvation of the ionic intermediates formed during the reaction [7].

Sulfonation Reaction Mechanisms

The sulfonation pathway for synthesizing 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide involves the formation of the sulfonyl chloride intermediate through direct sulfonation of 4-chlorobutane with chlorosulfonic acid [9]. This methodology represents a more direct approach compared to multi-step synthetic routes, allowing for the in situ generation of the required sulfonyl chloride electrophile.

The sulfonation mechanism involves the electrophilic attack of chlorosulfonic acid on the alkyl chain, typically occurring at the terminal carbon to minimize steric hindrance [10]. The reaction proceeds through the formation of an intermediate sulfonic acid, which is subsequently converted to the corresponding sulfonyl chloride through treatment with thionyl chloride or phosphorus pentachloride [9]. Temperature control is critical during this transformation, with optimal conditions maintained between 20-90°C to balance reaction rate with product stability .

Industrial implementation of sulfonation reactions requires careful consideration of heat management due to the highly exothermic nature of the process [11]. The reaction generates significant amounts of heat that must be efficiently removed to prevent thermal decomposition of the product and maintain reaction selectivity [12]. Advanced cooling systems and staged addition protocols are typically employed to manage the heat evolution and ensure consistent product quality [11].

The mechanism of sulfonation with chlorosulfonic acid involves initial protonation of the alkyl chain, followed by electrophilic substitution to form the carbon-sulfur bond [13]. The reaction is reversible under certain conditions, allowing for optimization of reaction conditions to maximize yield and minimize byproduct formation [14]. Control of reaction temperature and reactant stoichiometry is essential to prevent over-sulfonation and the formation of disulfonic acid byproducts [9].

Nitrophenyl Group Incorporation Strategies

The incorporation of the 4-nitrophenyl moiety into the sulfonamide structure can be achieved through multiple strategic approaches, each offering distinct advantages in terms of reaction efficiency and product selectivity [15] [16]. The most direct method involves the use of 4-nitroaniline as the nucleophilic partner in the sulfonation reaction, capitalizing on the inherent reactivity of the amine functionality toward sulfonyl electrophiles .

The electronic properties of the 4-nitrophenyl group significantly influence the reaction dynamics and product formation [15]. The electron-withdrawing nature of the nitro group reduces the nucleophilicity of the amine, requiring more activated reaction conditions or the use of stronger bases to facilitate the nucleophilic substitution [16]. This electronic deactivation can be compensated through the use of polar aprotic solvents that enhance the nucleophilicity of the amine through favorable solvation effects [17].

Alternative strategies for nitrophenyl group incorporation include the use of 4-nitrophenyl chloroformate as an activating reagent [16] [18]. This approach allows for the formation of activated intermediates that readily undergo subsequent nucleophilic attack by various nucleophiles, providing access to a broader range of structural analogues [16]. The use of 4-nitrophenyl chloroformate requires careful handling due to its high reactivity and potential for hydrolysis in the presence of moisture [18].

The regioselectivity of nitrophenyl group incorporation is typically excellent when using 4-nitroaniline as the starting material, as the electronic effects of the nitro group direct substitution to the expected position [19]. However, when employing more complex synthetic strategies involving multiple reactive sites, careful optimization of reaction conditions is required to ensure selective formation of the desired product [20].

Process Optimization

Solvent Selection & Reaction Kinetics

The selection of appropriate solvents for the synthesis of 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide is governed by multiple interdependent factors including solubility requirements, reaction kinetics, and product isolation considerations [8] [21]. Systematic solvent screening studies have demonstrated that polar aprotic solvents provide optimal reaction environments for sulfonamide formation through enhanced solvation of ionic intermediates and transition states [17].

Dimethylformamide emerges as the most effective solvent system, providing yields in the range of 85-92% with excellent selectivity [8]. The high dielectric constant of dimethylformamide (ε = 36.7) facilitates the stabilization of charged transition states formed during the nucleophilic substitution process [17]. Additionally, the coordinating properties of dimethylformamide enhance the nucleophilicity of the amine substrate through favorable hydrogen bonding interactions [7].

Dimethyl sulfoxide represents another highly effective solvent choice, often yielding superior results with yields ranging from 88-95% [8]. The exceptional solvating ability of dimethyl sulfoxide, characterized by its high dielectric constant (ε = 46.7) and strong hydrogen bond accepting properties, creates an optimal environment for charge-separated transition states [17]. However, the high boiling point of dimethyl sulfoxide (189°C) can complicate product isolation and solvent recovery processes [21].

Reaction kinetics studies have revealed that the rate of sulfonamide formation follows second-order kinetics, being first-order in both the sulfonyl chloride and the amine substrate [22]. The observed rate constants vary significantly with solvent choice, with polar aprotic solvents exhibiting rate enhancements of 10-50 fold compared to non-polar alternatives [17]. Temperature dependence studies indicate that the reaction follows Arrhenius behavior, with activation energies ranging from 45-65 kJ/mol depending on the solvent system employed [22].

The use of solvent mixtures has emerged as an effective strategy for optimizing both reaction rate and product selectivity [8]. Binary mixtures of tetrahydrofuran and water in appropriate ratios have been shown to provide enhanced yields while simplifying product isolation through selective precipitation [8]. The optimization of solvent composition requires careful balance between reaction efficiency and practical considerations such as environmental impact and cost effectiveness [21].

Temperature/Pressure Control Parameters

Temperature control represents one of the most critical parameters in the synthesis of 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide, directly influencing reaction rate, selectivity, and product quality [22] [23]. Optimal reaction temperatures typically range from 15-25°C for most synthetic pathways, providing an appropriate balance between reaction rate and thermal stability of the product [24].

The temperature dependence of the reaction rate follows the Arrhenius equation, with rate constants increasing exponentially with temperature according to k = Ae^(-Ea/RT) [22]. However, elevated temperatures above 30°C often lead to increased formation of side products, including hydrolysis products and thermal decomposition compounds [12]. Careful temperature monitoring using thermocouples or resistance temperature detectors is essential for maintaining optimal reaction conditions [25].

Pressure control considerations are particularly important when using volatile solvents or when conducting reactions under inert atmospheres [23]. Standard atmospheric pressure (1-2 atm) is typically sufficient for most synthetic protocols, though careful attention must be paid to gas evolution during the reaction, particularly the formation of hydrogen chloride gas [12]. Pressure relief systems and appropriate ventilation are essential safety considerations during scale-up operations [26].

The exothermic nature of sulfonation reactions requires sophisticated heat management systems to prevent thermal runaway conditions [12]. Industrial-scale implementations employ jacketed reactors with precise temperature control capabilities, often incorporating both heating and cooling systems to manage the thermal profile throughout the reaction [23]. Advanced process control systems monitor multiple temperature points within the reactor to ensure uniform heat distribution and prevent localized overheating [25].

Pressure variations can significantly impact reaction kinetics, particularly for reactions involving gaseous byproducts [23]. Elevated pressure can suppress the evolution of hydrogen chloride gas, potentially leading to reverse reactions or alternative reaction pathways [24]. Conversely, reduced pressure can be employed to drive the reaction forward by removing gaseous byproducts, though this approach requires careful optimization to prevent excessive solvent evaporation [12].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial-scale production of 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide presents numerous technical and economic challenges that require systematic engineering solutions [11] [27]. Heat management represents the most significant technical challenge, as the highly exothermic nature of sulfonation reactions can lead to thermal runaway conditions if not properly controlled [12].

Advanced cooling systems are essential for managing the substantial heat evolution during large-scale sulfonation reactions [11]. Multi-stage cooling approaches, incorporating both internal cooling coils and external heat exchangers, provide the necessary heat removal capacity while maintaining uniform temperature distribution throughout the reactor volume [23]. Process intensification strategies, including the use of microreactor technology and continuous flow systems, offer improved heat transfer characteristics and enhanced safety profiles compared to traditional batch processes [28].

Mass transfer limitations become increasingly problematic at industrial scale, as mixing efficiency decreases with reactor size [11]. The synthesis of 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide requires intimate contact between the sulfonyl chloride and amine substrates, necessitating sophisticated agitation systems and reactor design considerations [28]. Multi-stage reactor configurations and advanced impeller designs help overcome mixing limitations while maintaining product quality and yield [23].

Quality control challenges at industrial scale require implementation of comprehensive analytical monitoring systems [27]. In-line spectroscopic techniques, including near-infrared and Raman spectroscopy, provide real-time monitoring of reaction progress and product formation [11]. Statistical process control methodologies ensure consistent product quality while minimizing batch-to-batch variations [26].

Waste management and environmental considerations represent significant challenges in industrial-scale production [27]. The synthesis generates substantial quantities of hydrochloric acid and organic waste streams that require appropriate treatment and disposal [26]. Solvent recovery and recycling systems are essential for economic viability and environmental compliance [27]. Advanced distillation and purification technologies enable recovery of high-purity solvents for reuse in subsequent production cycles [11].